Acide 5-(2-bromophényl)isoxazole-3-carboxylique

Vue d'ensemble

Description

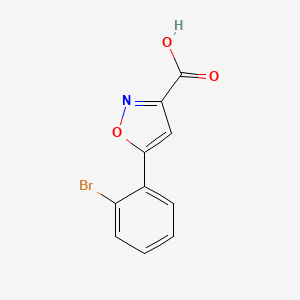

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Bromophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

L'isoxazole, un pharmacophore hétérocyclique à cinq chaînons, est largement utilisé comme un groupement crucial dans la recherche sur la découverte de médicaments . Les échafaudages d'isoxazole fonctionnalisés présentent différentes activités biologiques telles que l'activité anticancéreuse, comme inhibiteurs potentiels de la HDAC, antioxydante, antibactérienne et antimicrobienne .

Développement d'antibiotiques

La structure de base de l'isoxazole a été trouvée dans de nombreux médicaments tels que le sulfaméthoxazole, qui agit comme un antibiotique .

Recherche neurologique

Des composés à base d'isoxazole comme le muscimol agissent comme des GABAA, et l'acide iboténique agit comme une neurotoxine . Ces propriétés en font des outils précieux dans la recherche neurologique.

Recherche anti-inflammatoire

Des composés comme le parécoxib, qui contiennent un noyau isoxazole, agissent comme un inhibiteur de la COX2 . Cela les rend utiles dans le développement de médicaments anti-inflammatoires.

Recherche immunosuppressive

Le léflunomide, un composé à base d'isoxazole, agit comme un agent immunosuppresseur . Cela suggère des applications potentielles dans le traitement des maladies auto-immunes.

Agents antituberculeux

Les dérivés d'urée et de thiourée à base d'ester méthylique d'acide isoxazole carboxylique se sont avérés prometteurs comme agents antituberculeux . Ces composés ont montré une activité in vitro puissante non seulement contre Mycobacterium tuberculosis sensible aux médicaments, mais aussi contre les souches résistantes aux médicaments .

Synthèse de la phase nématique

Des composés à base d'isoxazole ont été utilisés comme intermédiaires clés dans la synthèse de la phase nématique ordonnée polymère et non polymère .

Développement de méthodes de synthèse robustes

Un intérêt important a été porté au développement de méthodes de synthèse robustes pour la génération d'une collection diversifiée de molécules hétérocycliques afin d'accélérer le programme de découverte de médicaments . Les composés à base d'isoxazole jouent un rôle crucial dans ce domaine .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence a drug’s efficacy and safety profile. For instance, the compound’s solubility can affect its absorption and distribution .

Activité Biologique

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is an organic compound characterized by its unique isoxazole ring structure, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The molecular formula of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is C₁₀H₇BrN₂O₃, with a molecular weight of approximately 273.08 g/mol. The presence of the bromophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid primarily arises from its ability to interact with specific enzymes and receptors. The isoxazole moiety can inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways that are crucial for tumor growth and survival.

Biological Activity

Research has demonstrated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, IC50 values ranged from 0.7 µM to 35.2 µM against different cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing levels of pro-apoptotic proteins like p53 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Breast Cancer Cell Lines :

-

Inflammation Model :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.3 µM | Apoptosis induction via caspase activation |

| Anticancer | A549 | 4.7 µM | Cell cycle arrest at G0/G1 phase |

| Anti-inflammatory | In vivo model | N/A | Inhibition of pro-inflammatory cytokines |

Propriétés

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYQQXPSDJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652792 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-60-6 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.